molecular formula C9H8F4O2 B11723053 Benzenemethanol, 3-fluoro-4-methoxy-alpha-(trifluoromethyl)-

Benzenemethanol, 3-fluoro-4-methoxy-alpha-(trifluoromethyl)-

Cat. No.: B11723053
M. Wt: 224.15 g/mol
InChI Key: BVVRAFNBWJQLHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol is an organic compound characterized by the presence of trifluoromethyl and fluoro-methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-4-methoxybenzaldehyde and trifluoroacetaldehyde.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common conditions include the use of acidic or basic catalysts and temperatures ranging from room temperature to elevated temperatures.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol may involve large-scale reactions using continuous flow reactors. These methods ensure consistent quality and yield of the compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The trifluoromethyl and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluoro groups contribute to its reactivity and ability to interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine hydrochloride: This compound is similar in structure but contains an amine group instead of a hydroxyl group.

    2,2,2-Trifluoroethyl trifluoromethanesulfonate: Another related compound with trifluoromethyl groups, used in different chemical reactions.

Uniqueness

2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol is unique due to its specific combination of trifluoromethyl and fluoro-methoxyphenyl groups, which impart distinct chemical and physical properties. These properties make it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H8F4O2

Molecular Weight

224.15 g/mol

IUPAC Name

2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanol

InChI

InChI=1S/C9H8F4O2/c1-15-7-3-2-5(4-6(7)10)8(14)9(11,12)13/h2-4,8,14H,1H3

InChI Key

BVVRAFNBWJQLHV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(C(F)(F)F)O)F

Origin of Product

United States

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